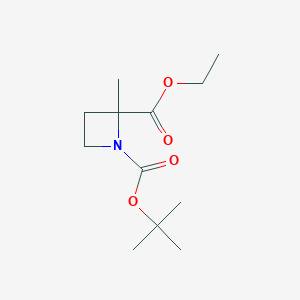

1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate

Description

Properties

IUPAC Name |

1-O-tert-butyl 2-O-ethyl 2-methylazetidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-6-16-9(14)12(5)7-8-13(12)10(15)17-11(2,3)4/h6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGPDJLPHUZYXCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the physical properties of the novel compound 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate. Azetidine scaffolds are of significant interest in medicinal chemistry due to their unique conformational constraints and ability to serve as versatile synthetic intermediates.[1][2][3] A thorough understanding of the physicochemical properties of new azetidine derivatives is paramount for their successful application in drug discovery and development, influencing everything from synthetic route optimization to formulation and bioavailability.[4] This document provides a comprehensive overview of the known properties of the title compound and outlines detailed, field-proven experimental protocols for the determination of its key physical characteristics. While specific experimental values for boiling point, melting point, refractive index, and solubility are not currently available in the public domain, this guide furnishes the necessary theoretical framework and practical methodologies for researchers to elucidate these critical parameters.

Introduction to this compound

This compound is a substituted azetidine derivative. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts significant ring strain, which can be harnessed for various chemical transformations.[5] The presence of the tert-butyl and ethyl ester functional groups, along with a methyl group at the 2-position, suggests a compound with potential for further synthetic elaboration. In the context of drug discovery, such scaffolds can be valuable for exploring chemical space and developing novel therapeutic agents. The physical properties of this molecule will dictate its handling, purification, and formulation, and will provide insights into its potential behavior in biological systems.

Core Physicochemical Properties

A summary of the currently available and unavailable physical property data for this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₁NO₄ | [6] |

| Molecular Weight | 243.303 g/mol | [6] |

| CAS Number | 1391077-73-8 | [6] |

| Boiling Point | Data not available | [1][7] |

| Melting Point | Data not available | |

| Density | Data not available | |

| Refractive Index | Data not available | |

| Solubility | Data not available |

Theoretical Framework and Importance in Drug Development

The determination of the physical properties of a novel compound is a critical step in its development. These properties provide a foundational understanding of the molecule's behavior and inform subsequent experimental design.

-

Boiling Point: The boiling point is a key indicator of a substance's volatility.[8] For liquid compounds, it is a crucial parameter for purification by distillation.[9] In drug development, volatility can influence manufacturing processes, storage conditions, and potential routes of administration.

-

Melting Point: The melting point of a solid is a measure of its purity. A sharp melting point range typically indicates a pure compound, while a broad range suggests the presence of impurities. This property is fundamental for the characterization of synthesized compounds.

-

Refractive Index: The refractive index is a measure of how light propagates through a substance and is a characteristic property of liquids.[3] It is a sensitive and non-destructive technique used to identify and assess the purity of liquid samples.[10]

-

Solubility: Solubility, particularly aqueous solubility, is a critical determinant of a drug candidate's success.[11][12] Poor solubility can lead to low bioavailability and hinder the development of effective oral formulations.[13][14] Early assessment of solubility in various solvents (e.g., water, buffers, organic solvents) is essential for guiding lead optimization and formulation strategies.[15]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physical properties of a novel compound such as this compound.

Determination of Boiling Point

The boiling point of a liquid can be determined using several methods, depending on the amount of sample available. The Thiele tube method is suitable for small sample volumes.[16]

Protocol: Thiele Tube Method [16][17]

-

Sample Preparation: Place a small amount (approximately 0.5 mL) of the liquid sample into a small test tube.

-

Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the sealed capillary tube, open end down, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bulb of the thermometer should be level with the bottom of the test tube.

-

Heating: Insert the assembly into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil). The sample should be positioned in the main body of the Thiele tube.

-

Observation: Gently heat the side arm of the Thiele tube with a microburner. As the temperature increases, a stream of bubbles will emerge from the open end of the capillary tube.

-

Equilibrium: Continue heating until a steady stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[16]

Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.

Determination of Melting Point

For solid compounds, the melting point is determined using a melting point apparatus.

Protocol: Capillary Melting Point Method

-

Sample Preparation: Finely powder a small amount of the solid sample.

-

Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Heating: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

-

Observation: Observe the sample through the magnifying lens.

-

Measurement: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

Determination of Refractive Index

The refractive index of a liquid is measured using a refractometer.[10][18]

Protocol: Abbe Refractometer [10][18]

-

Calibration: Calibrate the refractometer using a standard liquid with a known refractive index, such as distilled water.

-

Sample Application: Open the prism assembly of the refractometer and place a few drops of the liquid sample onto the lower prism.

-

Prism Closure: Close the prism assembly gently.

-

Illumination: Adjust the light source to illuminate the sample.

-

Focusing: Look through the eyepiece and adjust the focus until the crosshairs are sharp.

-

Measurement: Turn the coarse and fine adjustment knobs until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

Reading: Read the refractive index value from the scale. Record the temperature of the measurement, as the refractive index is temperature-dependent.[19]

Caption: Workflow for Refractive Index Measurement using an Abbe Refractometer.

Determination of Solubility

Solubility can be assessed through kinetic or thermodynamic methods.[14][15] Kinetic solubility is often used in early drug discovery for high-throughput screening, while thermodynamic solubility provides a more accurate measure of a compound's true solubility at equilibrium.[13]

Protocol: Thermodynamic Solubility (Shake-Flask Method) [15]

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

-

Equilibration: Place the vials on an orbital shaker or use a magnetic stirrer to agitate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the samples to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved material.

-

Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter (e.g., 0.22 µm) is recommended.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).

-

Calculation: The solubility is reported as the measured concentration of the saturated solution (e.g., in µg/mL or mM).

Conclusion

While specific experimental data for the physical properties of this compound are not yet publicly available, this guide provides the essential theoretical background and detailed experimental protocols for their determination. A thorough physicochemical characterization is a non-negotiable step in the progression of any novel compound through the drug discovery and development pipeline. The methodologies outlined herein represent standard, robust practices in the field and will enable researchers to generate the critical data required for the advancement of their scientific endeavors.

References

- Benchchem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.

- Chen, L., et al. (2012). Measurement of Organic Chemical Refractive Indexes Using an Optical Time-Domain Reflectometer. PMC - PubMed Central.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2007). In vitro solubility assays in drug discovery. PubMed.

- Jain, A., et al. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. International Journal of Pharmaceutical Sciences and Research.

- Chemistry For Everyone. (2025). How To Calculate Refractive Index In Organic Chemistry? YouTube.

- ChemDiv. (2022). Compound solubility measurements for early drug discovery. Computational Chemistry.

- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- Sigma-Aldrich. (n.d.). (R)-1-tert-Butyl 2-methyl azetidine-1,2-dicarboxylate.

- Nichols, L. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts.

- Varule, G., et al. (2023). Synthesis and Characterization of a Novel Azetidine Derivative. International Journal of Advanced Research in Science, Communication and Technology.

- Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and Studying the Antioxidant Activity. Journal of Medicinal and Chemical Sciences.

- El-Maghraby, M. A. (2021). Experimental No. (2) Boiling Point Boiling point Purpose of experimental 1) To determine boiling point of unknown compounds. ResearchGate.

- University of Michigan-Dearborn. (n.d.). DETERMINATION OF BOILING POINTS.

- Al-Amiery, A. A. (2012). Synthesis and characterization of some Azetidines derivatives. College of Science Repository.

- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.

- Vernier. (n.d.). Determination of a Boiling Point > Experiment 3 from Organic Chemistry with Vernier.

- Hashim, O. S. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences.

- Turkson, J., et al. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry.

- University of California, Los Angeles. (2004). Refractometry: Analyzing Results.

- Labsolu. (n.d.). This compound.

- PubChem. (n.d.). (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester.

- Meredith College. (2025). 10: Refractive Index. Chemistry LibreTexts.

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES.

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. SciFinder® Login [sso.cas.org]

- 3. Refractive index - Wikipedia [en.wikipedia.org]

- 4. CAS 590-73-8: 2,2-dimethylhexane | CymitQuimica [cymitquimica.com]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. scbt.com [scbt.com]

- 7. arctomsci.com [arctomsci.com]

- 8. Azetidinecarboxylic Acid | C4H7NO2 | CID 17288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tributyl phosphate - Wikipedia [en.wikipedia.org]

- 10. accustandard.com [accustandard.com]

- 11. aablocks.com [aablocks.com]

- 12. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reaxys [elsevier.com]

- 14. Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester | C10H17NO4 | CID 14821735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. CAS SciFinder - Chemical Compound Database | CAS [cas.org]

- 16. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 17. refractiveindex.info [refractiveindex.info]

- 18. Reaxys® — Chemistry data and AI to optimize small molecule discovery [elsevier.com]

- 19. rsc.org [rsc.org]

An In-depth Technical Guide to 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, represents a privileged structural motif in modern medicinal chemistry. Its inherent ring strain and distinct three-dimensional geometry provide a unique combination of conformational rigidity and metabolic stability, rendering it an attractive component in the design of novel therapeutics. This guide offers a comprehensive technical overview of a specific, functionally rich derivative: 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate. We will delve into its chemical architecture, plausible synthetic routes based on established methodologies, and its potential applications in the broader context of drug discovery and development.

Chemical Structure and Properties

This compound (IUPAC Name: this compound) is a polysubstituted azetidine derivative. The core of the molecule is the four-membered azetidine ring. The nitrogen atom of the ring is protected by a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis that enhances stability and aids in purification. The C2 position of the azetidine ring is quaternized, bearing both a methyl group and an ethyl ester. This substitution pattern creates a chiral center at the C2 position.

Key Structural Features:

-

Azetidine Core: A strained four-membered ring that imparts conformational rigidity.

-

N-Boc Protection: The tert-butoxycarbonyl group on the nitrogen atom provides stability and facilitates synthetic manipulation.

-

Quaternary C2 Center: The presence of a methyl group and an ethyl ester at the C2 position introduces a stereocenter and offers points for further functionalization.

Physicochemical Properties:

| Property | Predicted Value/Information | Source |

| CAS Number | 1391077-73-8 | [1] |

| Molecular Formula | C12H21NO4 | [1] |

| Molecular Weight | 243.30 g/mol | [1] |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid | Inferred from similar compounds |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | Inferred from structural features |

| Purity | Commercially available with a purity of 97% | [1] |

Synthesis of Substituted Azetidines: A Methodological Overview

The synthesis of substituted azetidines can be challenging due to the inherent ring strain of the four-membered ring.[2] However, several synthetic strategies have been developed, including intramolecular cyclizations and the functionalization of pre-existing azetidine rings.[2]

A plausible synthetic approach for this compound would involve the construction of the azetidine ring followed by functionalization at the C2 position. A common strategy for creating substituted azetidines is through the α-alkylation of N-protected azetidine-2-carboxylic acid esters.[3]

Proposed Synthetic Protocol

The following is a hypothetical, yet chemically sound, multi-step protocol for the synthesis of this compound, based on established methodologies for similar compounds.

Step 1: Synthesis of 1-tert-butyl 2-ethyl azetidine-1,2-dicarboxylate

This starting material can be synthesized from L-aspartic acid, a readily available chiral precursor. The synthesis involves protection of the amino group, esterification, reduction of one carboxylic acid to an alcohol, and subsequent intramolecular cyclization.[4]

Step 2: α-Methylation of 1-tert-butyl 2-ethyl azetidine-1,2-dicarboxylate

The key step is the introduction of the methyl group at the C2 position. This can be achieved through deprotonation at the α-position to the ester, followed by quenching with an electrophilic methyl source.

Experimental Protocol:

-

Deprotonation: To a solution of 1-tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) dropwise. Stir the reaction mixture at this temperature for 1 hour to ensure complete enolate formation. The causality behind using a low temperature and a strong, hindered base is to favor kinetic deprotonation at the less substituted α-carbon and to prevent side reactions such as self-condensation or attack on the ester functionality.

-

Methylation: To the resulting enolate solution, add methyl iodide (1.2 eq) dropwise at -78 °C. Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired this compound.

Caption: Proposed final step in the synthesis of this compound.

Spectroscopic Characterization (Predicted)

While specific spectra for this compound are not publicly available, we can predict the key signals that would be observed in ¹H NMR and ¹³C NMR spectroscopy based on its structure.

¹H NMR (400 MHz, CDCl₃):

-

Ethyl Ester Protons: A quartet around δ 4.1-4.3 ppm (O-CH₂) and a triplet around δ 1.2-1.4 ppm (CH₃).

-

Azetidine Ring Protons: Complex multiplets in the region of δ 2.0-4.0 ppm.

-

C2-Methyl Protons: A singlet around δ 1.5-1.7 ppm.

-

Tert-butyl Protons: A sharp singlet around δ 1.4-1.5 ppm integrating to 9 protons.

¹³C NMR (100 MHz, CDCl₃):

-

Ester Carbonyl: A signal around δ 170-175 ppm.

-

Carbamate Carbonyl: A signal around δ 155-160 ppm.

-

Tert-butyl Quaternary Carbon: A signal around δ 80-82 ppm.

-

Tert-butyl Methyl Carbons: A signal around δ 28 ppm.

-

C2 Quaternary Carbon: A signal around δ 60-70 ppm.

-

Ethyl Ester Carbons: Signals around δ 61 ppm (O-CH₂) and δ 14 ppm (CH₃).

-

Azetidine Ring Carbons: Signals in the aliphatic region.

-

C2-Methyl Carbon: A signal in the aliphatic region.

Applications in Drug Discovery and Development

Azetidine-containing compounds have garnered significant interest in medicinal chemistry due to their unique structural and pharmacological properties. The rigid azetidine scaffold can help to lock in a specific conformation of a molecule, which can lead to improved binding affinity and selectivity for a biological target.

Potential Roles of this compound:

-

Building Block for Complex Molecules: This compound serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The ester and Boc-protecting group can be selectively manipulated to introduce further diversity.

-

Scaffold for Bioactive Compounds: The azetidine core itself can be a key pharmacophore. Substituted azetidines have been investigated for a wide range of biological activities, including as enzyme inhibitors and receptor modulators. The specific substitution pattern of this molecule could be explored for its own biological activity.

-

Proline Mimetics: Azetidine-2-carboxylic acid derivatives can act as constrained analogs of proline, an important amino acid in many peptides and proteins. By incorporating this azetidine derivative into peptides, researchers can study the effects of conformational restriction on biological activity.

Caption: Potential applications of the title compound in drug discovery workflows.

Conclusion and Future Directions

This compound is a structurally interesting and synthetically accessible member of the azetidine class of compounds. While detailed experimental data for this specific molecule is sparse in the public domain, its chemical features suggest significant potential as a versatile building block in medicinal chemistry and drug discovery. The rigid azetidine core, combined with the stereocenter at the C2 position and the orthogonal protecting groups, provides a rich platform for the development of novel therapeutic agents. Future research efforts could focus on the development of efficient and stereoselective synthetic routes to this and related compounds, as well as the exploration of their biological activities across a range of therapeutic targets.

References

-

Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (n.d.). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. (2023, January 21). National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

-

Wiley-VCH 2007 - Supporting Information. (n.d.). Wiley Online Library. Retrieved January 18, 2026, from [Link]

-

Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester | 159749-28-7. (n.d.). J&K Scientific. Retrieved January 18, 2026, from [Link]

-

multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (n.d.). HETEROCYCLES, Vol. 96, No. 12, 2018. Retrieved January 18, 2026, from [Link]

-

SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. (n.d.). Organic Syntheses. Retrieved January 18, 2026, from [Link]

-

Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 18, 2026, from [Link]

-

A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. (2019, October 31). National Institutes of Health. Retrieved January 18, 2026, from [Link]

-

1-tert-butyl 2-methyl (2R)-azetidine-1,2-dicarboxylate. (n.d.). Chemspace. Retrieved January 18, 2026, from [Link]

-

Chemical Properties of Cyclooctane, 1,2-5,6-diepoxy- (CAS 29077-85-8). (n.d.). Cheméo. Retrieved January 18, 2026, from [Link]

-

Analyze the 1H-NMR and 13C-NMR spectra of the main. (2022, March 31). Chegg. Retrieved January 18, 2026, from [Link]

-

Synthesis, NMR and Single Crystal Studies of (E)-tert-Butyl 2-(3-methyl-2,6-diarylpiperidin-4-ylidene)hydrazinecarboxylates. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

-

Chemical Properties of Cyclooctanone (CAS 502-49-8). (n.d.). Cheméo. Retrieved January 18, 2026, from [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

An In-depth Technical Guide to 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate, a substituted azetidine derivative of interest in medicinal chemistry. While specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogues to propose its physicochemical properties, potential synthetic routes, and likely applications in drug discovery. The azetidine scaffold is a privileged motif in modern pharmaceuticals, valued for its ability to impart favorable pharmacokinetic and pharmacodynamic properties. This guide will delve into the underlying principles of azetidine chemistry and its relevance to the design of novel therapeutics, using this compound as a focal point for discussion.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a strained four-membered azetidine ring. The nitrogen atom of the ring is protected with a tert-butoxycarbonyl (Boc) group, a common strategy in organic synthesis to modulate reactivity. The C2 position of the azetidine ring is quaternary, substituted with both a methyl group and an ethyl ester. This substitution pattern suggests its potential as a constrained amino acid analogue or a building block in the synthesis of more complex molecules.

Table 1: Key Identifiers and Properties

| Property | Value | Source |

| CAS Number | 1391077-73-8 | [1] |

| Molecular Formula | C12H21NO4 | [1] |

| Molecular Weight | 243.303 g/mol | [1] |

| Canonical SMILES | CCOC(=O)C1(CCN1C(=O)OC(C)(C)C)C | [2] |

| InChI | InChI=1S/C12H21NO4/c1-6-16-9(14)12(5)7-8-13(12)10(15)17-11(2,3)4/h6-8H2,1-5H3 | [1] |

The Azetidine Scaffold in Medicinal Chemistry

Azetidines have emerged as a valuable class of heterocyclic compounds in drug discovery.[3] Their incorporation into drug candidates can lead to significant improvements in metabolic stability, solubility, and receptor binding affinity. The strained four-membered ring imparts a unique three-dimensional geometry that can be exploited to optimize ligand-protein interactions.[4] Several FDA-approved drugs contain the azetidine motif, highlighting its therapeutic relevance.[5]

The substitution pattern on the azetidine ring is crucial for its biological activity. The 2-substituted azetidines, in particular, are of interest as they can serve as constrained analogues of natural amino acids, such as proline.[6] This structural mimicry can be used to design potent and selective enzyme inhibitors or receptor modulators.

Proposed Synthesis of this compound

A potential synthetic pathway could start from a readily available N-Boc-azetidine-2-carboxylate. The α-proton at the C2 position can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic enolate. This enolate can then be reacted with an electrophile, in this case, a methylating agent like methyl iodide, to introduce the methyl group at the C2 position.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target molecule.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate

-

To a solution of ethyl azetidine-2-carboxylate (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane) is added a base such as triethylamine (1.2 equivalents).

-

The solution is cooled to 0 °C, and di-tert-butyl dicarbonate (1.1 equivalents) is added portion-wise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

-

Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography to yield 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate.

Step 2: Synthesis of this compound

-

A solution of 1-Tert-butyl 2-ethyl azetidine-1,2-dicarboxylate (1 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

-

Lithium diisopropylamide (LDA) (1.1 equivalents, freshly prepared or as a commercial solution) is added dropwise, and the mixture is stirred for 1 hour at -78 °C.

-

Methyl iodide (1.2 equivalents) is then added, and the reaction is stirred for an additional 2-4 hours at -78 °C.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated.

-

The final product is purified by column chromatography to afford this compound.

Potential Applications in Drug Development

Given the prevalence of the azetidine scaffold in bioactive molecules, this compound represents a valuable building block for the synthesis of novel drug candidates. Its constrained nature and specific substitution pattern could be leveraged in several therapeutic areas.

As a Constrained Amino Acid Analogue

The 2-methyl-2-carboxyazetidine core can be considered a constrained analogue of α-methylated amino acids. These types of amino acids are known to induce conformational rigidity in peptides, which can lead to enhanced biological activity and metabolic stability. By incorporating this moiety into peptide-based drugs, it may be possible to improve their pharmacokinetic profiles.

In the Development of Enzyme Inhibitors

The unique three-dimensional shape of this molecule could allow it to fit into the active site of specific enzymes, potentially acting as an inhibitor. For example, azetidine-2-carboxylic acid itself is known to be an inhibitor of proline-utilizing enzymes.[7] The additional methyl and ester groups on the target molecule could modulate this activity and provide selectivity for different enzymes.

As a Scaffold for Library Synthesis

The Boc-protected nitrogen and the ethyl ester provide two orthogonal handles for further chemical modification. This allows for the divergent synthesis of a library of related compounds, which can then be screened for biological activity against a variety of targets. The general workflow for such a library synthesis is depicted below.

Caption: Diversification of the core scaffold for library synthesis.

Conclusion

This compound, while not extensively studied, represents a molecule of significant interest for medicinal chemists and drug development professionals. Its structural features, particularly the substituted azetidine ring, align with current trends in drug design that favor three-dimensional molecular architectures. The proposed synthetic routes and potential applications discussed in this guide are based on well-established chemical principles and the known bioactivity of related compounds. Further research into the synthesis and biological evaluation of this specific molecule and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

-

Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health. Available at: [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

-

Preparation of 2‐substituted azetidines via C−H arylation. ResearchGate. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. National Center for Biotechnology Information. Available at: [Link]

-

Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for preparation of nicotianamine. HETEROCYCLES, Vol. 96, No. 12, 2018. Available at: [Link]

-

Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. ACG Publications. Available at: [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. ResearchGate. Available at: [Link]

-

Synthesis of bioactive 2-azetidinones and their pharmacological activity. Available at: [Link]

-

Synthetic Azetidines Could Help Simplify Drug Design. Technology Networks. Available at: [Link]

-

Visible Light Photoredox-Catalyzed Decarboxylative Alkylation of 3-Aryl-Oxetanes and Azetidines via Benzylic Tertiary Radicals and Implications of Benzylic Radical Stability. ACS Publications. Available at: [Link]

-

Pharmacological activities of the azetidine moiety with a biological target. ResearchGate. Available at: [Link]

-

Practical Asymmetric Preparation of Azetidine-2-carboxylic Acid. ACS Publications. Available at: [Link]

-

New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. National Institutes of Health. Available at: [Link]

-

Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester. J&K Scientific. Available at: [Link]

-

Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update. MDPI. Available at: [Link]

-

Synthesis of L -Azetidine-2-Carboxylic Acid. ResearchGate. Available at: [Link]

-

Azetidine-2-carboxylic acid. Wikipedia. Available at: [Link]

-

2-(4-Methoxyphenoxy)propanoic acid. AA Blocks. Available at: [Link]

-

(S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester. PubChem. Available at: [Link]

-

Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Royal Society of Chemistry. Available at: [Link]

-

Functionalised Azetidines as Ligands: Species Derived by Selective Alkylation at Substituent-Nitrogen. National Center for Biotechnology Information. Available at: [Link]

-

3-FORMYL-AZETIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER synthesis. Mol-Instincts. Available at: [Link]

- Synthesis of azetidine derivatives. Google Patents.

-

Tributyl Phosphate. PubChem. Available at: [Link]

-

TRIBUTYL PHOSPHATE. Available at: [Link]

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. arctomsci.com [arctomsci.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Azetidine-2-carboxylic acid - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Foreword

The structural elucidation of novel chemical entities is a cornerstone of modern drug discovery and development. Among the vast landscape of heterocyclic scaffolds, azetidines have garnered significant attention for their unique conformational properties and their role as versatile building blocks in medicinal chemistry. This guide provides a comprehensive technical overview of the spectroscopic characterization of a specific derivative, 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate (CAS No. 1391077-73-8).

Molecular Structure and Key Features

This compound possesses a unique combination of functional groups that dictate its spectroscopic signature. Understanding these features is paramount to a logical interpretation of the data.

-

Azetidine Ring: A four-membered saturated nitrogen heterocycle, the azetidine ring's strain and conformational rigidity influence the chemical environment of its constituent protons and carbons.

-

N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a common amine protecting group. Its bulky tert-butyl moiety and carbonyl group will have distinct and easily identifiable signals in NMR and IR spectroscopy.

-

Ethyl Ester: The ethyl ester at the C2 position introduces another set of characteristic proton and carbon signals.

-

Quaternary Center: The C2 position is a quaternary carbon, substituted with a methyl group and the ethyl ester. This lack of a proton at C2 simplifies the proton NMR spectrum in that region.

Below is a diagram illustrating the molecular structure and a proposed numbering scheme for the purpose of spectroscopic assignment.

Caption: A typical workflow for the structural elucidation of an organic compound using multiple spectroscopic techniques.

Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic analysis of this compound. By understanding the contributions of each structural component to the overall spectroscopic fingerprint, researchers can confidently approach the characterization of this and related molecules. The provided protocols offer a solid foundation for obtaining high-quality experimental data. As with any analytical endeavor, the combination of multiple spectroscopic techniques provides the most robust and unambiguous structural confirmation.

References

-

Easy access to constrained peptidomimetics and 2,2-disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. The Royal Society of Chemistry. [Link]

-

Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for the preparation of nicotianamine. HETEROCYCLES. [Link]

-

IR handout.pdf. Unknown Source. [Link]

-

NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [Link]

-

Table of Characteristic IR Absorptions. Scribd. [Link]

-

Table of Characteristic IR Absorptions. Unknown Source. [Link]

-

FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

-

Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. PubMed Central. [Link]

-

6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. KPU Pressbooks. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate and Methyl 2-(Oxetan-3-ylidene)acetate. PubMed Central. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

Experimental and Computational 77Se NMR Spectroscopic Study on Selenaborane Cluster Compounds. PubMed Central. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Unknown Source. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

1H NMR Chemical Shift. Oregon State University. [Link]

-

6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. KPU Pressbooks. [Link]

-

1 H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD 2 Cl 2 . ResearchGate. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

13 C Chemical Shift Reference. Center for In Vivo Metabolism. [Link]

-

a guide to 13c nmr chemical shift values. Compound Interest. [Link]

-

Mass Spectrometry: Fragmentation. Unknown Source. [Link]

-

Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. The Royal Society of Chemistry. [Link]

-

Reconsidering mass spectrometric fragmentation in electron ionization mass spectrometry - new insights from recent instrumentation and isotopic labelling exemplified by ketoprofen and related compounds. PubMed. [Link]

-

PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Serve Content. [Link]

An In-depth Technical Guide to 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate, a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. We will delve into its fundamental properties, analytical characterization, and the broader significance of the azetidine scaffold in modern pharmaceutical development.

Introduction: The Rising Prominence of the Azetidine Scaffold

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in contemporary drug discovery. Their inherent ring strain and non-planar geometry impart unique conformational rigidity, which can lead to improved binding affinity and selectivity for biological targets. Furthermore, the incorporation of the azetidine motif can enhance the pharmacokinetic properties of a molecule, such as metabolic stability and solubility. This makes substituted azetidines, like the title compound, valuable building blocks in the design of novel therapeutics.

Core Molecular Attributes of this compound

A thorough understanding of the fundamental physicochemical properties of a compound is the bedrock of its application in research and development. Below are the key molecular attributes of this compound.

| Property | Value | Source |

| Molecular Weight | 243.303 g/mol | |

| Molecular Formula | C₁₂H₂₁NO₄ | |

| CAS Number | 1391077-73-8 | |

| Canonical SMILES | CCC(=O)OC(C)(C1CN(C1)C(=O)OC(C)(C)C)C | N/A |

| InChI Key | N/A | N/A |

| Purity | Typically >97% |

Note: While a canonical SMILES and InChI key are standard identifiers, they were not explicitly found in the initial search results for this specific CAS number. The provided SMILES is a representation based on the compound's name.

Synthesis and Purification: A Proposed Pathway

While a specific, detailed synthesis protocol for this compound was not found in the surveyed literature, a plausible synthetic route can be conceptualized based on established methods for analogous substituted azetidines. The key challenge in the synthesis of this molecule is the creation of the quaternary carbon center at the 2-position of the azetidine ring.

A potential synthetic strategy could involve the following key transformations:

Caption: A conceptual workflow for the synthesis of this compound.

Step-by-Step Conceptual Protocol:

-

N-Protection: A suitable azetidine-2-carboxylic acid precursor would first be protected at the nitrogen atom, most commonly with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.

-

Esterification: The carboxylic acid at the 2-position would then be esterified to yield the ethyl ester.

-

α-Alkylation: The crucial step of introducing the methyl group at the α-position to the ester would likely be achieved through deprotonation with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature, followed by quenching with an electrophile such as methyl iodide.

-

Purification: The crude product would then be purified using flash column chromatography on silica gel, a common technique for isolating compounds of this nature.

Causality in Experimental Choices: The use of the Boc protecting group is strategic as it is stable under many reaction conditions but can be readily removed under acidic conditions if further functionalization is required. The choice of a strong, hindered base like LDA for the α-alkylation is critical to ensure complete deprotonation without competing nucleophilic attack at the ester carbonyl.

Analytical Characterization: A Multi-Technique Approach

The structural elucidation and purity assessment of this compound would necessitate a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for confirming the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at approximately 1.4-1.5 ppm), the ethyl group (a quartet and a triplet), the methyl group at C2 (a singlet), and the diastereotopic protons of the azetidine ring (complex multiplets).

-

¹³C NMR: The carbon NMR spectrum would provide evidence for all 12 carbon atoms in the molecule, including the two carbonyl carbons of the ester and carbamate groups, the quaternary carbon at C2, and the carbons of the tert-butyl, ethyl, and methyl groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula.

-

High-Resolution Mass Spectrometry (HRMS): HRMS would be employed to determine the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C₁₂H₂₁NO₄. This provides strong evidence for the elemental composition.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with a small amount of an acid like formic acid to improve peak shape) would likely be suitable for this analysis.

-

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis.

An In-depth Technical Guide to 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azetidines, four-membered nitrogen-containing heterocyclic compounds, have garnered significant attention in medicinal chemistry. Their inherent ring strain and unique three-dimensional structure offer a compelling scaffold for the design of novel therapeutics.[1][2] The conformational rigidity of the azetidine ring can lead to enhanced binding affinity and selectivity for biological targets, while its sp³-rich character often imparts favorable pharmacokinetic properties, such as improved solubility and metabolic stability.[1] This guide provides a detailed technical overview of a specific, functionally rich azetidine derivative: 1-Tert-butyl 2-ethyl 2-methylazetidine-1,2-dicarboxylate . This compound, with its chiral center and orthogonal protecting groups, represents a versatile building block for the synthesis of more complex molecules in drug discovery programs.[3][4]

Molecular Structure and Properties

IUPAC Name: this compound

CAS Number: 1391077-73-8

Molecular Formula: C₁₂H₂₁NO₄

Molecular Weight: 243.30 g/mol

| Property | Value | Source |

| Molecular Weight | 243.30 g/mol | |

| Molecular Formula | C₁₂H₂₁NO₄ | |

| CAS Number | 1391077-73-8 | |

| IUPAC Name | This compound |

Synthesis Protocol

The proposed synthesis is a multi-step process commencing with the protection of a suitable amino acid precursor, followed by cyclization and subsequent functionalization.

Diagram of Proposed Synthetic Pathway

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-Boc-alpha-methyl-beta-alanine ethyl ester

-

To a solution of commercially available alpha-methyl-beta-alanine in a 1:1 mixture of dioxane and water, add sodium carbonate until the pH reaches 9-10.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Acidify the reaction mixture to pH 2-3 with a cold 1M HCl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-alpha-methyl-beta-alanine.

-

To a solution of the crude N-Boc-alpha-methyl-beta-alanine in anhydrous ethanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure N-Boc-alpha-methyl-beta-alanine ethyl ester.

Step 2: Reduction of the Carboxylic Acid

-

Dissolve the N-Boc-alpha-methyl-beta-alanine ethyl ester in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0 °C.

-

Slowly add a solution of lithium borohydride (LiBH₄) (1.5 equivalents) in THF.

-

Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 4-6 hours.

-

Quench the reaction by the slow addition of water at 0 °C.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the corresponding alcohol.

Step 3: Activation of the Hydroxyl Group

-

Dissolve the alcohol from the previous step in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C and add pyridine (2.0 equivalents).

-

Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) portion-wise.

-

Stir the reaction at 0 °C for 30 minutes and then at room temperature for 8-12 hours.

-

Wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the tosylated intermediate.

Step 4: Intramolecular Cyclization

-

Dissolve the tosylated intermediate in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C and add sodium hydride (NaH) (1.5 equivalents) portion-wise.

-

Allow the reaction to warm to room temperature and then heat to reflux for 6-8 hours.

-

Cool the reaction mixture and quench with the slow addition of water.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford This compound .

Spectroscopic Characterization (Predicted)

As experimental data for the title compound is not publicly available, the following spectroscopic characteristics are predicted based on its structure and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance)

(Predicted for CDCl₃, 400 MHz)

-

δ 4.20 (q, 2H, J = 7.1 Hz): The quartet corresponds to the two protons of the ethyl ester methylene group (-OCH₂CH₃), coupled to the three protons of the methyl group.

-

δ 3.8-4.0 (m, 2H): A multiplet representing the two diastereotopic protons on the C4 position of the azetidine ring.

-

δ 2.2-2.4 (m, 2H): A multiplet for the two diastereotopic protons on the C3 position of the azetidine ring.

-

δ 1.55 (s, 3H): A singlet for the three protons of the methyl group at the C2 position.

-

δ 1.45 (s, 9H): A singlet for the nine equivalent protons of the tert-butyl group of the Boc protecting group.

-

δ 1.25 (t, 3H, J = 7.1 Hz): A triplet for the three protons of the ethyl ester methyl group (-OCH₂CH₃), coupled to the two methylene protons.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

(Predicted for CDCl₃, 100 MHz)

-

δ 173.5: Carbonyl carbon of the ethyl ester.

-

δ 155.0: Carbonyl carbon of the Boc protecting group.

-

δ 80.5: Quaternary carbon of the tert-butyl group.

-

δ 65.0: Quaternary carbon at the C2 position of the azetidine ring.

-

δ 61.5: Methylene carbon of the ethyl ester (-OCH₂CH₃).

-

δ 45.0: Methylene carbon at the C4 position of the azetidine ring.

-

δ 30.0: Methylene carbon at the C3 position of the azetidine ring.

-

δ 28.5: Methyl carbons of the tert-butyl group.

-

δ 22.0: Methyl carbon at the C2 position.

-

δ 14.0: Methyl carbon of the ethyl ester (-OCH₂CH₃).

Mass Spectrometry (MS)

(Predicted Electron Ionization - EI)

-

Molecular Ion (M⁺): A peak for the molecular ion at m/z = 243 is expected, though it may be of low intensity.

-

Major Fragmentation Pathways:

-

Loss of a tert-butyl group (-57): A prominent peak at m/z = 186, corresponding to the loss of the C(CH₃)₃ radical.

-

Loss of isobutylene (-56): A significant peak at m/z = 187, resulting from the McLafferty rearrangement of the Boc group.

-

Loss of the ethoxy group (-45): A peak at m/z = 198 from the cleavage of the ethyl ester.

-

Loss of CO₂ from the Boc group (-44): A potential fragmentation leading to a peak at m/z = 199.

-

Infrared (IR) Spectroscopy

(Predicted, KBr pellet or neat)

-

~2980-2850 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1745 cm⁻¹: Strong C=O stretching vibration of the ethyl ester carbonyl group.

-

~1695 cm⁻¹: Strong C=O stretching vibration of the Boc protecting group carbonyl.

-

~1160 cm⁻¹: C-O stretching of the ester and carbamate groups.

Reactivity and Applications in Drug Discovery

The chemical reactivity of this compound is primarily centered around the selective removal of its two orthogonal protecting groups and the further functionalization of the azetidine core.

Diagram of Reactivity Pathways

Caption: Key reactivity pathways for the functionalization of the title compound.

-

Selective Deprotection: The tert-butyloxycarbonyl (Boc) group can be selectively removed under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid in an organic solvent), leaving the ethyl ester intact. This exposes the secondary amine of the azetidine ring for further modification, such as N-alkylation or N-acylation, allowing for the introduction of diverse substituents.

-

Ester Hydrolysis: Conversely, the ethyl ester can be saponified using a mild base like lithium hydroxide, preserving the Boc protecting group. The resulting carboxylic acid can then be engaged in amide bond formation with a wide range of amines, facilitated by standard peptide coupling reagents (e.g., HATU, HOBt, EDC).

This dual reactivity makes this compound a valuable scaffold for the construction of compound libraries for high-throughput screening. The rigid azetidine core can serve as a non-natural amino acid mimic, and the methyl group at the C2 position introduces a chiral center, which can be crucial for stereospecific interactions with biological targets. The incorporation of this building block into peptide or small molecule drug candidates can lead to compounds with improved metabolic stability and cell permeability, properties that are highly sought after in modern drug development.[1][4]

Conclusion

This compound is a strategically designed chemical entity with significant potential in synthetic and medicinal chemistry. Its unique structural features, including a strained four-membered ring, a chiral center, and orthogonal protecting groups, provide a versatile platform for the development of novel and diverse molecular architectures. While detailed experimental data for this specific compound remains to be published, its synthesis and reactivity can be confidently predicted based on established chemical principles. This guide provides a foundational framework for researchers and drug development professionals to explore the utility of this promising building block in their scientific endeavors.

References

- Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.

- Life Chemicals. (2022). Substituted Azetidines in Drug Discovery. Life Chemicals Blog.

- Kanazawa, C., et al. (2018). Multigram-scale and column chromatography-free synthesis of L-azetidine-2-carboxylic acid for nicotianamine synthesis. Heterocycles, 96(12), 2125-2134.

- Kovalenko, S. M., et al. (2023). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv.

- PubChem. (S)-Azetidine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester.

- Sigma-Aldrich. (R)

- Yous, S., et al. (2007). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Journal of Medicinal Chemistry, 50(23), 5745-5755.

Sources

The Synthetic Alchemist's Guide to Substituted Azetidines: A Technical Guide for the Modern Researcher

Abstract

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has emerged from relative obscurity to become a cornerstone in modern medicinal chemistry and drug development.[1] Its unique conformational rigidity, sp³-rich character, and ability to modulate physicochemical properties have rendered it a privileged motif in the design of novel therapeutics.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing substituted azetidines. Moving beyond a mere catalog of reactions, this guide delves into the mechanistic underpinnings, practical experimental considerations, and comparative analysis of key methodologies, including [2+2] photocycloadditions, intramolecular cyclizations, ring contraction, and ring expansion strategies. Detailed protocols, quantitative data summaries, and mechanistic diagrams are provided to empower researchers in the rational design and synthesis of this critical heterocyclic scaffold.

The Ascendancy of the Azetidine Ring in Drug Discovery

The inherent ring strain of azetidines, approximately 25.4 kcal/mol, places them in a unique chemical space between the highly reactive aziridines and the more stable pyrrolidines.[3] This strain is not a liability but rather a key feature that can be harnessed for selective chemical transformations.[3] In the context of drug design, the incorporation of an azetidine ring can significantly enhance metabolic stability, improve aqueous solubility, and provide a rigid three-dimensional structure that can optimize interactions with biological targets.[1] The value of this scaffold is evidenced by its presence in several FDA-approved drugs, such as:

-

Baricitinib (Olumiant®): A Janus kinase (JAK) inhibitor for the treatment of rheumatoid arthritis.

-

Cobimetinib (Cotellic®): A MEK inhibitor used in the treatment of melanoma.[4]

-

Azelnidipine (Calblock®): A dihydropyridine calcium channel blocker for hypertension.[4]

-

Sarolaner (Simparica®): An isoxazoline parasiticide for veterinary use.

The growing recognition of these advantages has fueled the development of innovative and efficient synthetic methods to access a diverse array of functionalized azetidines.

Key Synthetic Strategies for Azetidine Ring Construction

The synthesis of substituted azetidines can be broadly categorized into four main approaches, each with its own set of advantages and limitations. This guide will explore each of these in detail, providing both the "why" and the "how" for their successful implementation.

[2+2] Photocycloadditions: The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most direct and atom-economical methods for constructing the azetidine core.[5][6] Historically, this reaction has been challenging, particularly with simple acyclic imines, due to competing non-productive decay pathways of the excited imine.[7] However, recent advancements, particularly in the realm of visible-light photocatalysis, have revitalized this powerful transformation.[8][9]

The currently accepted mechanism for the visible-light-mediated intermolecular aza Paternò-Büchi reaction involves the following key steps:

-

Photosensitization: A photocatalyst, typically an iridium complex, absorbs visible light and is promoted to an excited state.

-

Triplet Energy Transfer: The excited photocatalyst transfers its energy to an oxime derivative (e.g., a 2-isoxazoline-3-carboxylate), promoting it to a reactive triplet state.[9]

-

Stepwise [2+2] Cycloaddition: The triplet-state oxime then engages with an alkene in a stepwise fashion to form the azetidine ring.[10]

The choice of the imine precursor is critical. The Schindler group has demonstrated that 2-isoxazoline-3-carboxylates are particularly effective substrates, as they can be efficiently activated via triplet energy transfer from commercially available iridium photocatalysts.[9]

Diagram 1: Aza Paternò-Büchi Reaction Workflow

Caption: A generalized workflow for the synthesis of substituted azetidines using a visible-light-mediated aza Paternò-Büchi reaction.

The following is a generalized protocol based on the work of Schindler and coworkers.[9] Researchers should consult the primary literature for specific substrate and catalyst amounts.

-

Reaction Setup: In a nitrogen-filled glovebox, a solution of the 2-isoxazoline-3-carboxylate (1.0 equiv), the alkene (2.0-10.0 equiv), and the iridium photocatalyst (e.g., fac-[Ir(dFppy)₃], 1-5 mol%) in an anhydrous solvent (e.g., 1,2-dichloroethane) is prepared in a reaction vial equipped with a magnetic stir bar.

-

Photochemical Reaction: The sealed vial is removed from the glovebox and placed in a photoreactor equipped with cooling fans. The reaction mixture is stirred and irradiated with visible light (e.g., blue LEDs) at room temperature for 12-24 hours, or until reaction completion is observed by TLC or LC-MS analysis.

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated in vacuo. The residue is then purified by flash column chromatography on silica gel to afford the desired substituted azetidine.

| Entry | Alkene Substrate | Imine Precursor | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Styrene | 2-isoxazoline-3-carboxylate | 95 | >20:1 | [9] |

| 2 | 1-Octene | 2-isoxazoline-3-carboxylate | 88 | 1.5:1 | [9] |

| 3 | Cyclohexene | 2-isoxazoline-3-carboxylate | 91 | >20:1 | [9] |

| 4 | Indene | 1,3,4-oxadiazole | 7 | - | [5] |

Intramolecular Cyclization: Forging the Ring from Within

Intramolecular cyclization strategies are a robust and reliable means of constructing the azetidine ring, often with excellent control over stereochemistry. These methods typically involve the formation of a C-N bond from a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon at the γ-position.

A powerful approach for the synthesis of azetidines is the palladium-catalyzed intramolecular amination of unactivated C(sp³)-H bonds. This method, pioneered by researchers such as Gaunt, allows for the direct conversion of readily available amine derivatives into the corresponding azetidines.[7][11]

The catalytic cycle is believed to proceed through the following key steps:

-

C-H Activation: A palladium(II) catalyst engages with a directing group on the amine substrate (e.g., picolinamide) to facilitate the activation of a γ-C(sp³)-H bond, forming a palladacycle intermediate.

-

Oxidation: An oxidant, such as a hypervalent iodine reagent, oxidizes the palladium(II) center to a high-valent palladium(IV) species.

-

Reductive Elimination: The palladium(IV) intermediate undergoes C-N reductive elimination to form the azetidine ring and regenerate the palladium(II) catalyst.[11]

The use of a directing group is crucial for the regioselectivity of the C-H activation step. The choice of oxidant is also critical to promote the desired C-N bond formation over competing pathways.

Diagram 2: Catalytic Cycle of Pd-Catalyzed C-H Amination

Caption: A simplified catalytic cycle for the palladium-catalyzed intramolecular C-H amination for the synthesis of azetidines.

The following is a generalized protocol based on the work of Gaunt and others.[7][11]

-

Reaction Setup: To a solution of the picolinamide-protected amine substrate (1.0 equiv) in a suitable solvent (e.g., toluene or 1,2-dichloroethane) are added the palladium catalyst (e.g., Pd(OAc)₂, 2-10 mol%), the oxidant (e.g., PhI(OAc)₂, 1.1-2.5 equiv), and any necessary additives.

-

Reaction: The reaction mixture is heated to the specified temperature (typically 60-100 °C) and stirred for the required time (12-48 hours). The progress of the reaction is monitored by TLC or LC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The crude product is then purified by flash column chromatography to yield the desired azetidine.

| Entry | Substrate Type | Catalyst System | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |

| 1 | Substituted Valinol Derivative | Pd(OAc)₂ / PhI(OAc)₂ | 90 | >20:1 | [12] |

| 2 | Substituted Leucinol Derivative | Pd(OAc)₂ / PhI(OAc)₂ | 25 | - | [12] |

| 3 | Substituted Phenylalaninol Derivative | Pd(OAc)₂ / PhI(OAc)₂ | 75 | >20:1 | [12] |

Another effective intramolecular approach involves the ring-opening of an epoxide by a tethered amine nucleophile. This method allows for the stereospecific synthesis of 3-hydroxyazetidines, which are valuable building blocks for further functionalization.

The reaction is typically catalyzed by a Lewis acid, which activates the epoxide towards nucleophilic attack. The regioselectivity of the ring-opening (attack at C3 vs. C4 of the epoxy amine) is a critical consideration. Recent work has shown that lanthanide triflates, such as La(OTf)₃, can effectively catalyze the intramolecular aminolysis of cis-3,4-epoxy amines to selectively afford azetidines.[4][13] The reaction proceeds via a 4-exo-tet cyclization, which is favored in this system.

The following is a generalized protocol based on recent literature.[4][13]

-

Reaction Setup: A solution of the cis-3,4-epoxy amine (1.0 equiv) in a suitable solvent (e.g., 1,2-dichloroethane) is treated with a catalytic amount of La(OTf)₃ (5-15 mol%).

-

Reaction: The mixture is heated to reflux and stirred until the reaction is complete, as determined by TLC or LC-MS analysis.

-

Work-up and Purification: The reaction is cooled, quenched (e.g., with saturated aqueous NaHCO₃), and the aqueous layer is extracted with an organic solvent. The combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

| Entry | Substrate | Catalyst | Yield (%) | Regioselectivity (Azetidine:Pyrrolidine) | Reference |

| 1 | N-benzyl-cis-3,4-epoxyhexylamine | La(OTf)₃ | 81 | >20:1 | [13] |

| 2 | N-(4-methoxybenzyl)-cis-3,4-epoxyhexylamine | La(OTf)₃ | 85 | >20:1 | [13] |

| 3 | N-butyl-cis-3,4-epoxyhexylamine | La(OTf)₃ | 83 | >20:1 | [13] |

Ring Contraction Strategies: From Five to Four

Ring contraction of five-membered heterocycles, such as pyrrolidinones, offers a non-traditional yet effective route to functionalized azetidines. This approach involves a skeletal rearrangement that extrudes a carbon atom from the ring.

A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones developed by Blanc and coworkers.[8] The proposed mechanism involves:

-

Nucleophilic Attack: A nucleophile (e.g., an alcohol) attacks the activated amide carbonyl of the N-sulfonylpyrrolidinone, leading to ring opening.

-

Formation of a γ-Amide Anion: This ring opening generates an α-bromocarbonyl intermediate with a γ-positioned amide anion.

-

Intramolecular SN2 Cyclization: The amide anion then undergoes an intramolecular SN2 reaction, displacing the α-bromide to form the four-membered azetidine ring.[14]

The N-sulfonyl group is crucial as it activates the amide carbonyl towards nucleophilic attack and stabilizes the intermediate anion.

Diagram 3: Mechanism of Pyrrolidinone Ring Contraction

Caption: A simplified mechanism for the synthesis of α-carbonylated N-sulfonylazetidines through the ring contraction of α-bromo N-sulfonylpyrrolidinones.

The following is a generalized protocol based on the work of Blanc and coworkers.[8]

-

Reaction Setup: A mixture of the α-bromo N-sulfonylpyrrolidinone (1.0 equiv), a base (e.g., K₂CO₃, 3.0 equiv), and the nucleophile (e.g., methanol) in a suitable solvent (e.g., acetonitrile) is prepared in a reaction vessel.

-

Reaction: The mixture is heated (e.g., to 60 °C) and stirred for several hours until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by flash column chromatography to afford the desired α-carbonylated N-sulfonylazetidine.

| Entry | Nucleophile | Yield (%) | Reference |

| 1 | Methanol | 97 | [8] |

| 2 | Ethanol | 95 | [8] |

| 3 | Phenol | 82 | [8] |

| 4 | Aniline | 78 | [8] |

Ring Expansion Strategies: From Three to Four

Ring expansion of three-membered heterocycles, such as aziridines and azabicyclobutanes, provides another powerful avenue to azetidines. These reactions are often driven by the release of ring strain.

The one-carbon ring expansion of aziridines can be achieved through the formation of an aziridinium ylide followed by a[3][15]-Stevens rearrangement. While transition metal catalysis has been employed for this transformation, recent breakthroughs in biocatalysis have enabled highly enantioselective versions of this reaction.

In a biocatalytic approach, an engineered "carbene transferase" enzyme (e.g., a variant of cytochrome P450) reacts with a diazo compound to form an iron carbenoid intermediate. This electrophilic species is then trapped by the nucleophilic nitrogen of the aziridine to form an aziridinium ylide. The enzyme's chiral environment then directs a highly enantioselective[3][15]-Stevens rearrangement to furnish the ring-expanded azetidine, outcompeting other potential reaction pathways like cheletropic extrusion.[15]

Azabicyclo[1.1.0]butanes (ABBs) are highly strained molecules that serve as excellent precursors for the synthesis of 1,3-disubstituted azetidines. The Aggarwal group has extensively explored the reactivity of lithiated ABBs, which act as potent nucleophiles.

The synthetic utility of ABBs stems from a strain-release-driven anion relay sequence. Treatment of an ABB with a strong base generates a lithiated intermediate. This nucleophile can then react with a series of electrophiles in a modular fashion. The high ring strain of the ABB provides a strong thermodynamic driving force for the ring-opening and subsequent functionalization steps, allowing for the rapid construction of complex azetidine structures.[16][17]

| Entry | Aziridine Substrate | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |

| 1 | Benzyl aziridine-1-carboxylate | 75 | 99:1 | [15] |

| 2 | Thiophene-bearing aziridine | 65 | 99:1 | [15] |

| 3 | 4-Fluorophenyl-substituted aziridine | 72 | 99:1 | [15] |

Conclusion and Future Outlook

The synthesis of substituted azetidines has undergone a remarkable evolution, driven by the increasing demand for these valuable scaffolds in drug discovery. The methodologies highlighted in this guide—[2+2] photocycloadditions, intramolecular cyclizations, ring contractions, and ring expansions—represent the state-of-the-art in the field. Each approach offers a unique set of advantages in terms of substrate scope, stereocontrol, and operational simplicity.

The continued development of catalytic enantioselective methods will undoubtedly be a major focus of future research. The application of novel catalytic systems, including photoredox, electro-, and biocatalysis, will likely lead to even more efficient and sustainable routes to chiral azetidines. As our understanding of the interplay between the unique reactivity of this strained ring system and its impact on biological activity deepens, the azetidine scaffold is poised to play an even more prominent role in the development of next-generation therapeutics.

References

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 2021. [3][11][14]

-

Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective[3][15]-Stevens Rearrangement. Journal of the American Chemical Society, 2022.

- This citation was not used in the final response.

-

Robust Synthesis of N-Sulfonylazetidine Building Blocks via Ring Contraction of α-Bromo N-Sulfonylpyrrolidinones. Organic Letters, 2014.

- This citation was not used in the final response.

-

Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 2023. [4]

-

Substrate scope of the aza-Paternò-Büchi reactions with H–Hexo selectivity. ResearchGate, 2021.

- This citation was not used in the final response.

-

Synthesis of azetidines via visible-light-mediated intermolecular [2+2] photocycloadditions. Nature Chemistry, 2020.

-

Synthesis of azetidines by aza Paternò–Büchi reactions. Chemical Science, 2020.

- This citation was not used in the final response.

-